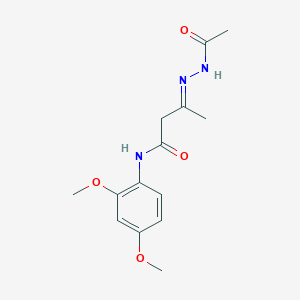![molecular formula C15H13N3O6 B11622254 N'-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B11622254.png)
N'-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(1E)-1-(4-hydroxy-6-méthyl-2-oxo-2H-pyran-3-yl)éthylidène]-4-nitrobenzohydrazide est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique en raison de sa structure chimique unique et de ses applications potentielles. Ce composé se caractérise par la présence d'un cycle pyran, d'une fraction nitrobenzène et d'une liaison hydrazide, qui contribuent à sa réactivité chimique diversifiée et à son activité biologique.
Méthodes De Préparation
La synthèse de N'-[(1E)-1-(4-hydroxy-6-méthyl-2-oxo-2H-pyran-3-yl)éthylidène]-4-nitrobenzohydrazide implique généralement la condensation de la 4-hydroxy-6-méthyl-2H-pyran-2-one avec la 4-nitrobenzohydrazide dans des conditions de réaction spécifiques. La réaction est généralement effectuée dans un solvant organique tel que l'éthanol ou le méthanol, avec l'ajout d'une quantité catalytique d'acide ou de base pour faciliter le processus de condensation . Le mélange réactionnel est ensuite chauffé à reflux pendant plusieurs heures pour assurer la conversion complète des matières premières en produit souhaité. Après refroidissement, le produit est isolé par filtration, lavé avec un solvant froid et purifié par recristallisation.
Analyse Des Réactions Chimiques
N'-[(1E)-1-(4-hydroxy-6-méthyl-2-oxo-2H-pyran-3-yl)éthylidène]-4-nitrobenzohydrazide subit diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de produits oxydés correspondants.
Réduction : La réduction du groupe nitro peut être obtenue en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrogénation catalytique, conduisant à la formation de dérivés aminés.
Substitution : La fraction hydrazide peut participer à des réactions de substitution nucléophile avec des électrophiles, formant des hydrazides substitués.
Condensation : Le composé peut subir de nouvelles réactions de condensation avec des aldéhydes ou des cétones pour former des bases de Schiff ou des hydrazones.
Applications de la recherche scientifique
Biologie : Il a montré des activités biologiques prometteuses, y compris des propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : En raison de ses activités biologiques, le composé est exploré comme un agent thérapeutique potentiel pour le traitement de diverses maladies, y compris le cancer et les maladies infectieuses.
Mécanisme d'action
L'activité biologique de N'-[(1E)-1-(4-hydroxy-6-méthyl-2-oxo-2H-pyran-3-yl)éthylidène]-4-nitrobenzohydrazide est principalement attribuée à sa capacité à interagir avec les cibles cellulaires et à perturber les principales voies biologiques. Le composé s'est avéré induire l'apoptose dans les cellules cancéreuses en activant les enzymes caspases et en favorisant la libération du cytochrome c des mitochondries . De plus, il peut arrêter le cycle cellulaire à des phases spécifiques, inhibant ainsi la prolifération cellulaire. Les cibles moléculaires exactes et les voies impliquées dans ces processus sont encore à l'étude, mais l'interaction du composé avec l'ADN et les protéines est considérée comme jouant un rôle crucial .
Applications De Recherche Scientifique
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, the compound is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Mécanisme D'action
The biological activity of N’-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-nitrobenzohydrazide is primarily attributed to its ability to interact with cellular targets and disrupt key biological pathways. The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Additionally, it can arrest the cell cycle at specific phases, thereby inhibiting cell proliferation. The exact molecular targets and pathways involved in these processes are still under investigation, but the compound’s interaction with DNA and proteins is believed to play a crucial role .
Comparaison Avec Des Composés Similaires
N'-[(1E)-1-(4-hydroxy-6-méthyl-2-oxo-2H-pyran-3-yl)éthylidène]-4-nitrobenzohydrazide peut être comparé à d'autres composés similaires, tels que:
N'-[(1E)-1-(4-hydroxy-6-méthyl-2-oxo-2H-pyran-3-yl)éthylidène]-2-(4-méthylanilino)acétohydrazide : Ce composé contient également un cycle pyran et une liaison hydrazide, mais diffère par le motif de substitution sur le cycle benzène.
5-(1-(4-Hydroxy-6-méthyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phényléthyl)-1,3-diméthylpyrimidine-2,4,6(1H,3H,5H)-trione : Ce composé présente un cycle pyran et un cycle pyrimidine, soulignant la polyvalence de la fraction pyran dans différents contextes chimiques.
L'unicité de N'-[(1E)-1-(4-hydroxy-6-méthyl-2-oxo-2H-pyran-3-yl)éthylidène]-4-nitrobenzohydrazide réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes.
Propriétés
Formule moléculaire |
C15H13N3O6 |
|---|---|
Poids moléculaire |
331.28 g/mol |
Nom IUPAC |
N-[(E)-1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C15H13N3O6/c1-8-7-12(19)13(15(21)24-8)9(2)16-17-14(20)10-3-5-11(6-4-10)18(22)23/h3-7,19H,1-2H3,(H,17,20)/b16-9+ |
Clé InChI |
MGWLOALDSITMOS-CXUHLZMHSA-N |
SMILES isomérique |
CC1=CC(=C(C(=O)O1)/C(=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C)O |
SMILES canonique |
CC1=CC(=C(C(=O)O1)C(=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C)O |
Solubilité |
34.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-hydroxyphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11622175.png)
![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11622180.png)
![9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622183.png)
![2-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11622188.png)
![6-Benzoyl-8-chloro-4-phenyl-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline](/img/structure/B11622189.png)

![2-Ethyl-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11622198.png)
![prop-2-en-1-yl 2-{3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622207.png)
![(2Z)-3-ethyl-N-[4-(hexyloxy)phenyl]-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11622216.png)
![(5E)-4-Methyl-2,6-dioxo-5-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-YL)furan-2-YL]methylidene}-1-(2-phenylethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11622230.png)
![Diprop-2-en-1-yl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622236.png)
![ethyl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622237.png)
![1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622241.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622246.png)
